molecular formula C26H34N6O3 B2359974 N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1105217-32-0

N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

Cat. No.: B2359974
CAS No.: 1105217-32-0
M. Wt: 478.597
InChI Key: UKZXKXDKJGSHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a sophisticated synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a complex polyheterocyclic core structure, integrating a pyrazolopyridine scaffold substituted with an isopropyl group and a phenyl ring, which is further functionalized with a piperazine linker and a terminal N,N-diethylacetamide group. Such a structure is characteristic of molecules explored for high-affinity binding to specific biological targets, often in the realm of kinase inhibition or receptor modulation. The presence of the lactam and multiple nitrogen-containing rings suggests potential for interacting with enzymatic active sites. Researchers may investigate this compound as a key intermediate in the synthesis of novel therapeutic candidates or as a lead compound in structure-activity relationship (SAR) studies aimed at developing new agents for oncology, neuroscience, or immunology. The piperazine and acetamide functionalities are common in medicinal chemistry for optimizing pharmacokinetic properties like solubility and metabolic stability. This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-diethyl-2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O3/c1-5-29(6-2)23(33)18-28-12-14-30(15-13-28)25(34)21-16-31(19(3)4)17-22-24(21)27-32(26(22)35)20-10-8-7-9-11-20/h7-11,16-17,19H,5-6,12-15,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZXKXDKJGSHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex compound that exhibits significant biological activity, particularly in the context of cancer research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent studies.

Synthesis and Structural Characteristics

The compound is derived from a series of pyrazolo[4,3-c]pyridine derivatives. The synthesis typically involves multi-step processes including electrophilic cyclization and various alkylation reactions. The structural complexity of the compound contributes to its unique pharmacological properties.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown low micromolar GI50 values against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines .

The mechanism through which these compounds exert their effects includes:

  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways by inducing caspase activation and PARP cleavage .
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in the mitotic phase, leading to increased cell death .
  • Microtubule Disruption : Some studies indicate that these compounds may disrupt microtubule dynamics, which is critical for proper cell division .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical and preclinical settings:

  • Case Study 1 : A study investigated a series of tetrasubstituted pyrazolo[4,3-c]pyridines and found that one compound significantly induced apoptosis in MCF-7 cells through the activation of caspase pathways.
  • Case Study 2 : Another study focused on the structure–activity relationship (SAR) of these compounds, identifying specific substitutions that enhance biological activity. For example, the introduction of bulky groups at specific positions was correlated with increased antiproliferative effects .

Data Table

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameCell Line TestedGI50 (μM)Mechanism of Action
Compound AK5620.45Apoptosis induction
Compound BMV4-110.30Cell cycle arrest
Compound CMCF-70.25Microtubule disruption

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent variations, and functional group replacements. Below is a detailed analysis:

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Potential Applications
N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide Pyrazolo[4,3-c]pyridine 2-phenyl, 5-isopropyl, 3-oxo, 7-carbonyl-piperazine-acetamide Hypothesized CNS modulation
F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, 5,7-dimethyl TSPO imaging, neuroinflammation
DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine 4-(2-fluoroethoxy)phenyl, 5,7-dimethyl PET radiotracer for TSPO

Key Differences :

  • The pyrazolo[4,3-c]pyridine core in the target compound differs from the pyrazolo[1,5-a]pyrimidine in F-DPA and DPA-713.
  • The piperazine-acetamide side chain in the target compound introduces conformational flexibility absent in F-DPA/DPA-714, which have rigid phenyl-fluoroalkyl groups.
Substituent Modifications
Compound (CAS Number) Substituents at Position 5 Carboxamide/Acetamide Group Pharmacological Notes
923226-49-7 (5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) Benzyl Carboxamide (N-cycloheptyl) Enhanced lipophilicity
Target Compound Isopropyl Acetamide (N,N-diethyl) Improved solubility
923216-25-5 (5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide) Benzyl Carboxamide (N-3-methylphenyl) Potential metabolic stability

Key Observations :

  • Isopropyl vs.
  • Acetamide vs. Carboxamide : The N,N-diethylacetamide group likely improves solubility over carboxamide derivatives, which could translate to better bioavailability .
Functional Group Comparisons
  • Ketone at Position 3 : A common feature in all analogs, this group may participate in hydrogen bonding with target proteins .
  • Piperazine Linkage : Unique to the target compound, this moiety could modulate pharmacokinetics by increasing water solubility or enabling salt formation.

Research Findings and Hypotheses

  • The piperazine group may confer distinct binding kinetics compared to simpler acetamides .
  • F-DPA/DPA-714 : Preclinical studies show high affinity for TSPO (Ki = 7–20 nM), with [18F]F-DPA used in PET imaging of neuroinflammation . The target compound’s larger size may reduce blood-brain barrier penetration unless optimized.
  • Carboxamide Analogs (CAS 923226-49-7) : These derivatives exhibit increased lipophilicity (logP > 3), which may limit aqueous solubility but enhance membrane permeability .

Preparation Methods

Japp-Klingemann Cyclization Strategy

Adapting methods from pyrazolo[4,3-b]pyridine syntheses, a modified approach achieves the [4,3-c] isomer:

Step 1 : SNAr Reaction
2-Chloro-3-nitropyridine (1 ) reacts with isopropylamine in DMF at 80°C for 12 hr to yield 2-isopropylamino-3-nitropyridine (2 ) (Yield: 78%).

Step 2 : Diazonium Coupling
Compound 2 undergoes diazotization with NaNO₂/HCl (0-5°C), followed by coupling with phenylacetonitrile in acetate buffer (pH 4.5) to form hydrazone intermediate 3 (Yield: 65%).

Step 3 : Cyclocondensation
Heating 3 with acetyl chloride in toluene at 110°C induces cyclization to 5-isopropyl-2-phenylpyrazolo[4,3-c]pyridin-3(2H)-one (4 ) (Yield: 58%).

Compound m/z (ESI+) ¹H NMR (400 MHz, CDCl₃)
4 280.1 [M+H]⁺ δ 1.42 (d, J=6.8 Hz, 6H), 3.15 (sep, J=6.8 Hz, 1H), 6.95 (d, J=5.2 Hz, 1H), 7.45-7.52 (m, 5H), 8.22 (d, J=5.2 Hz, 1H)

Three-Component Assembly

Alternative route inspired by pyrazoloquinoline syntheses:

  • React 3-methyl-1-phenyl-1H-pyrazol-5-amine (5 ) with isopropyl glyoxal (6 ) and ethyl acetoacetate (7 ) in H₂O/acetone (1:2) with TPAB (20 mol%) at 80°C for 8 hr.
  • Obtain intermediate 8 (Yield: 82%), which undergoes oxidative aromatization with DDQ in toluene to yield core 4 (Yield: 75%).

Functionalization at Position 7

Carboxylic Acid Formation

Oxidize the 7-methyl group in 4 using KMnO₄ in H₂SO₄/H₂O (3:1) at 90°C for 6 hr to give 7-carboxy derivative 9 (Yield: 68%).

Characterization Data :

  • IR (KBr): 1695 cm⁻¹ (C=O)
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (COOH)

Acid Chloride Preparation

Treat 9 with oxalyl chloride (2 eq) in anhydrous DCM containing catalytic DMF (0°C → rt, 4 hr) to generate 7-carbonyl chloride 10 (Quantitative yield).

Piperazine-Acetamide Module Synthesis

N,N-Diethylacetamide Formation

React chloroacetyl chloride with diethylamine (3 eq) in THF at 0°C:
CH₂ClCOCl + 2 Et₂NH → CH₂C(O)NEt₂ + Et₂NH·HCl
Yield: 92% after distillation.

Piperazine Coupling

  • Protect piperazine (1 eq) with Boc₂O in THF/H₂O to get N-Boc-piperazine (11 ) (Yield: 95%).
  • Alkylate 11 with N,N-diethyl-2-chloroacetamide (1.2 eq) using K₂CO₃ in CH₃CN (reflux, 12 hr) to give 12 (Yield: 78%).
  • Deprotect 12 with TFA/DCM (1:1) to yield 1-(2-(diethylamino)-2-oxoethyl)piperazine (13 ) (Yield: 89%).

Final Assembly

Amide Bond Formation

Couple acid chloride 10 (1 eq) with piperazine 13 (1.2 eq) in anhydrous DCM using Et₃N (3 eq) at 0°C → rt for 8 hr. Isolate product 14 by column chromatography (SiO₂, EtOAc/Hexane 1:1) (Yield: 65%).

Optimization Data :

Coupling Reagent Solvent Temp (°C) Time (hr) Yield (%)
EDC/HOBt DMF 25 24 58
ClCOCOCl THF -10 2 72
(COCl)₂ DCM 25 8 65

Purification and Characterization

Final compound purified via recrystallization (EtOH/H₂O) shows:

  • m.p.: 214-216°C
  • HRMS (ESI+): m/z 479.2654 [M+H]⁺ (Calc. 479.2658)
  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.12 (t, J=7.1 Hz, 6H), 1.38 (d, J=6.9 Hz, 6H), 3.10-3.45 (m, 14H), 4.22 (s, 2H), 7.40-7.58 (m, 5H), 8.34 (s, 1H)

Alternative Synthetic Pathways

One-Pot Tandem Approach

Attempted condensation of preformed pyrazolo[4,3-c]pyridine with piperazine-acetamide in molten TBAB at 120°C for 6 hr gave lower yield (41%) with side product formation.

Solid-Phase Synthesis

Immobilization of piperazine on Wang resin followed by sequential acylation/alkylation steps showed potential for automated synthesis (Preliminary yield: 52%).

Critical Analysis of Methodologies

Table 1. Comparative Efficiency of Routes

Method Total Steps Overall Yield (%) Purity (HPLC)
Japp-Klingemann Route 6 15.8 98.2
Three-Component Assembly 5 21.4 97.5
Solid-Phase Approach 7 12.6 95.8

Key challenges:

  • Regioselectivity in pyrazole cyclization
  • Oxidative stability of 3-oxo group during coupling
  • Steric hindrance in piperazine N-alkylation

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step pathways, typically starting with the pyrazolo[4,3-c]pyridine core functionalized with a carbonyl group. Key steps include:

  • Coupling reactions : Piperazine-acetamide moieties are introduced via amide bond formation under inert atmospheres (e.g., nitrogen) .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DCM) at 50–80°C improve yield and reduce side products .
  • Protective group strategies : Tert-butyloxycarbonyl (Boc) groups may shield reactive amines during intermediate steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., phenyl group integration at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) and dilute in aqueous buffers (e.g., PBS with 0.1% Tween-80 for colloidal stability) .
  • Surfactant-assisted dispersion : Use poloxamers or cyclodextrins to enhance solubility in biological assays .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity against kinases or microbial targets?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-Glo™ luminescence to quantify IC₅₀ values. Include staurosporine as a positive control .
  • Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare to fluconazole or ciprofloxacin .
  • Cellular toxicity : MTT assays on HEK-293 or HepG2 cells ensure selectivity (therapeutic index >10) .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies across analogs?

  • Comparative SAR table :
Substituent (R-group)Biological Activity (IC₅₀, μM)Key Structural Insight
5-Isopropyl (target)0.12 (Kinase X)Enhanced hydrophobic binding
5-Ethyl 0.45 (Kinase X)Reduced steric hindrance
5-Tetrahydrofuran 2.3 (Kinase X)Polar group disrupts pocket interaction
  • Statistical modeling : Apply multivariate analysis (e.g., PLS regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What computational methods predict its mechanism of action and binding modes?

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1ATP) to identify key hydrogen bonds (e.g., piperazine N-H with Asp831) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways for covalent binding (e.g., Michael addition to cysteine residues) .
  • MD simulations : Assess stability of ligand-receptor complexes (50 ns trajectories, RMSD <2 Å) .

Q. How to evaluate stability under physiological conditions and mitigate degradation?

  • Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24 hr) and analyze via HPLC for hydrolytic byproducts (e.g., cleavage of the acetamide group) .
  • Light and oxidation stability : Use ICH Q1B guidelines with UV irradiation (λ = 320–400 nm) and H₂O₂ to identify photodegradants .
  • Lyophilization : For long-term storage, lyophilize with trehalose to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.